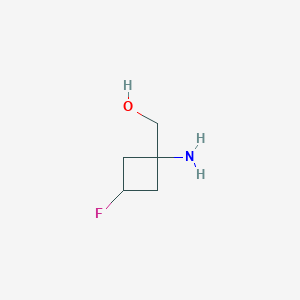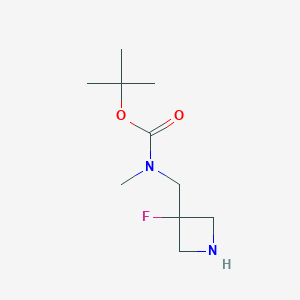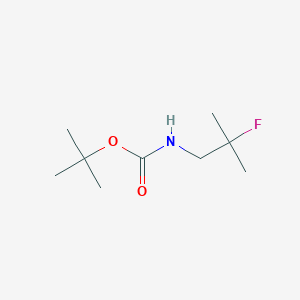
Tert-butyl (2-fluoro-2-methylpropyl)carbamate
Descripción general
Descripción
Tert-butyl (2-fluoro-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H18FNO2 . It has a molecular weight of 191.25 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl (2-fluoro-2-methylpropyl)carbamate is 1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) . The InChI key is BIKDNHYZWWVOIY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Tert-butyl (2-fluoro-2-methylpropyl)carbamate has a storage temperature of 2-8°C . The physical form of the compound is a white to yellow solid .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Intermediate in Biologically Active Compounds : Zhao et al. (2017) reported that compounds similar to tert-butyl (2-fluoro-2-methylpropyl)carbamate are important intermediates in the synthesis of biologically active compounds like osimertinib. They established a rapid synthetic method with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Studies : Ortiz et al. (1999) explored the reaction of tert-butyl carbamate derivatives with lithium powder and various electrophiles. This study provided insights into the functionalization of carbamates and subsequent deprotection to yield substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).
Chemoselective Transformation : Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups using tert-butyldimethylsilyl carbamates. This novel species, activated with fluoride ion, reacts with various electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).
Applications in Drug Synthesis
Synthesis of Antioxidants : Pan, Liu, and Lau (1998) synthesized new antioxidants containing hindered phenol groups by reacting isocyanates with tert-butyl carbamates. These antioxidants showed enhanced thermal stability and effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Palladium-Catalyzed Amidation : Qin et al. (2010) investigated the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides. This method resulted in the formation of desired compounds in moderate to excellent yields, highlighting its utility in complex organic syntheses (Qin et al., 2010).
Crystal Structure and Molecular Interactions
Crystal Structure Analysis : Das et al. (2016) synthesized two carbamate derivatives and characterized their crystal structures using X-ray diffraction. Their study highlighted the interplay of strong and weak hydrogen bonds in the crystal packing of these compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Chlorodiacetylene and Iododiacetylene Derivatives : Baillargeon et al. (2017) added to the family of isostructural compounds by synthesizing tert-butyl carbamate derivatives. Their study provided insights into the molecular interactions and structural features of these derivatives (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(2-fluoro-2-methylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKDNHYZWWVOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-fluoro-2-methylpropyl)carbamate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

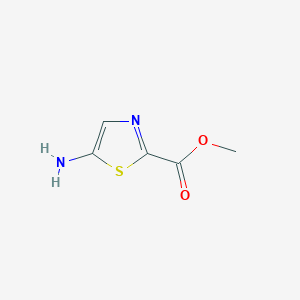
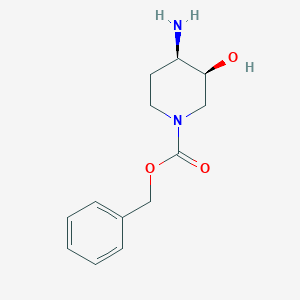
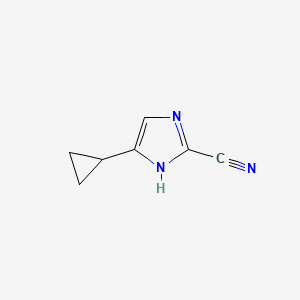
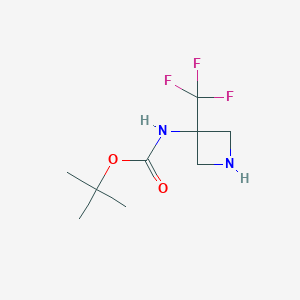
![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
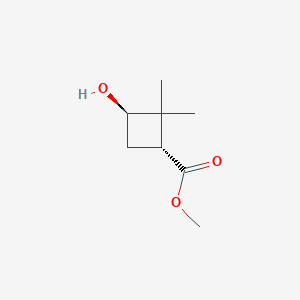
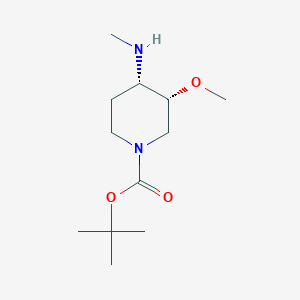
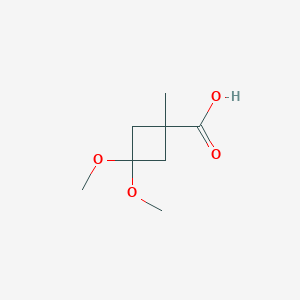
![8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid](/img/structure/B1403523.png)
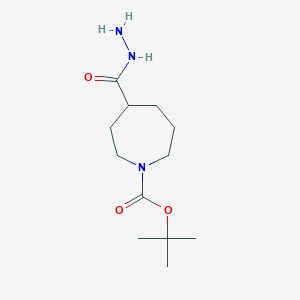
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
![6-Benzyl-8-oxa-2,6-diaza-spiro[4.5]decan-7-one](/img/structure/B1403528.png)
